molecular formula C7H13BrO2 B1348538 Isobutyl 2-bromopropionate CAS No. 69122-46-9

Isobutyl 2-bromopropionate

Cat. No.: B1348538
CAS No.: 69122-46-9
M. Wt: 209.08 g/mol
InChI Key: MAYJUJUXGCDPPX-UHFFFAOYSA-N
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Description

Isobutyl 2-bromopropionate is an organic compound with the molecular formula C7H13BrO2 and a molecular weight of 209.081 g/mol . . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl 2-bromopropionate can be synthesized through the esterification of 2-bromopropionic acid with isobutanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Isobutyl 2-bromopropionate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-bromopropionic acid and isobutanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Ester Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products Formed:

    Nucleophilic Substitution: Depending on the nucleophile used, various substituted products can be formed.

    Ester Hydrolysis: The primary products are 2-bromopropionic acid and isobutanol.

Scientific Research Applications

Isobutyl 2-bromopropionate is used in scientific research for various purposes:

Mechanism of Action

The mechanism of action of isobutyl 2-bromopropionate involves its reactivity as an ester and a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. These reactions are facilitated by the molecular structure and the presence of reactive functional groups.

Comparison with Similar Compounds

    Isobutyl 2-chloropropionate: Similar in structure but contains a chlorine atom instead of bromine.

    Isobutyl 2-iodopropionate: Contains an iodine atom instead of bromine.

    Isobutyl 2-fluoropropionate: Contains a fluorine atom instead of bromine.

Uniqueness: Isobutyl 2-bromopropionate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is more reactive than chlorine but less reactive than iodine, making this compound suitable for specific applications where controlled reactivity is desired .

Properties

IUPAC Name

2-methylpropyl 2-bromopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-5(2)4-10-7(9)6(3)8/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYJUJUXGCDPPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90988843
Record name 2-Methylpropyl 2-bromopropanoate
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Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69122-46-9
Record name Propanoic acid, 2-bromo-, 2-methylpropyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69122-46-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutyl 2-bromopropionate
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Record name 2-Methylpropyl 2-bromopropanoate
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Record name Isobutyl 2-bromopropionate
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Synthesis routes and methods

Procedure details

To a mixture of iso-butanol and 1.0 equivalent of pyridine in dry diethyl ether was added dropwise 1.3 equivalents of 2-bromopropionyl bromide at 0° C. After stirring at room temperature for 16 hours, the reaction was diluted with diethyl ether, washed with 1N HCl, water, aqueous NaHCO3, brine and dried over magnesium sulfate or sodium sulfate. Removal of the solvents at reduced pressure gave the title compound as a clear oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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